2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride
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Overview
Description
2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride is a chemical compound with a complex structure that includes a pyrazole ring, a methanesulfonyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-methyl-1H-pyrazole with methanesulfonyl chloride to form the intermediate 1-methyl-1H-pyrazol-4-yl methanesulfonate. This intermediate is then reacted with acetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and sulfonyl-containing molecules, such as:
- 2-(1-methyl-1H-pyrazol-4-yl)morpholine
- 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-D]pyrimidine .
Uniqueness
What sets 2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C7H11ClN2O4S |
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Molecular Weight |
254.69 g/mol |
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methylsulfonyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H10N2O4S.ClH/c1-9-3-6(2-8-9)4-14(12,13)5-7(10)11;/h2-3H,4-5H2,1H3,(H,10,11);1H |
InChI Key |
QJXKAXJLHLIRRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CS(=O)(=O)CC(=O)O.Cl |
Origin of Product |
United States |
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